(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzylidene group substituted with a bromine atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted thiazolidinone derivatives, depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound’s thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and hydroxyl groups may also contribute to its biological activity by forming hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of (5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one.
Thiosemicarbazide: Another precursor used in the synthesis.
Other Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6318-35-0 |
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Molecular Formula |
C10H6BrNO2S2 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6BrNO2S2/c11-6-1-2-7(13)5(3-6)4-8-9(14)12-10(15)16-8/h1-4,13H,(H,12,14,15)/b8-4- |
InChI Key |
ARKQCBSGSQCIEZ-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C\2/C(=O)NC(=S)S2)O |
SMILES |
C1=CC(=C(C=C1Br)C=C2C(=O)NC(=S)S2)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=C2C(=O)NC(=S)S2)O |
6318-35-0 | |
Origin of Product |
United States |
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